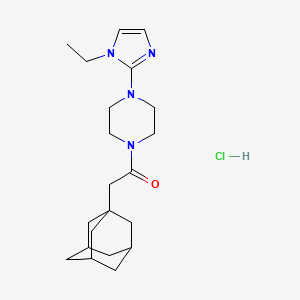![molecular formula C27H33N5O4 B2700848 N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine CAS No. 898434-47-4](/img/structure/B2700848.png)
N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that features a combination of pyridazine, piperazine, and triethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized by reacting hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction, where aniline reacts with the pyridazine derivative.
Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, where piperazine reacts with the intermediate compound.
Formation of the Triethoxyphenyl Methanone: The final step involves the reaction of the intermediate with 3,4,5-triethoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aniline for nucleophilic substitution, benzoyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties.
Biological Research: The compound is used in studies involving cell viability assays, molecular docking, and enzyme inhibition.
Pharmaceutical Development: It is explored as a lead compound for developing new drugs targeting neurodegenerative diseases and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine involves:
Comparison with Similar Compounds
Similar Compounds
- (4-(6-(Phenylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
- (4-(6-(Phenylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-dimethoxyphenyl)methanone
- (4-(6-(Phenylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-methoxyphenyl)methanone
Uniqueness
N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its triethoxyphenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development .
Properties
IUPAC Name |
[4-(6-anilinopyridazin-3-yl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O4/c1-4-34-22-18-20(19-23(35-5-2)26(22)36-6-3)27(33)32-16-14-31(15-17-32)25-13-12-24(29-30-25)28-21-10-8-7-9-11-21/h7-13,18-19H,4-6,14-17H2,1-3H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEALTBRUIGHCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700767.png)

![N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2700771.png)


![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate](/img/structure/B2700775.png)
![N-cyclohexyl-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2700777.png)
![1-Cycloheptyl-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea](/img/structure/B2700778.png)
![N-(2,4-dimethylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B2700780.png)


![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2700787.png)

